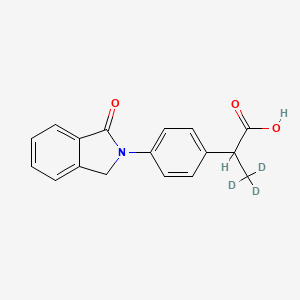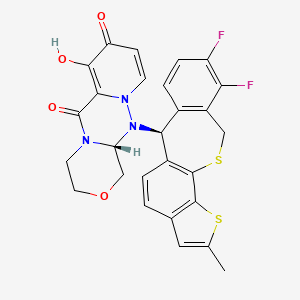
Zika virus-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zika virus-IN-3 is a compound that has garnered significant attention in the scientific community due to its potential antiviral properties against the Zika virus. The Zika virus, a mosquito-borne flavivirus, has been associated with severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults. The development of compounds like this compound is crucial in the fight against this virus, especially given the lack of specific treatments and vaccines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zika virus-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods for synthesizing antiviral compounds often involve:
Preparation of Intermediates: This may include the synthesis of heterocyclic compounds, which are common in antiviral agents.
Coupling Reactions: Using reagents like palladium catalysts to couple intermediates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound. The process would be optimized for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Zika virus-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Zika virus-IN-3 has several scientific research applications, including:
Chemistry: Studying the compound’s reactivity and stability under various conditions.
Biology: Investigating its effects on viral replication and cell viability.
Medicine: Evaluating its potential as a therapeutic agent against Zika virus infections.
Industry: Developing antiviral coatings or treatments for materials exposed to environments where Zika virus is prevalent.
Wirkmechanismus
The mechanism of action of Zika virus-IN-3 involves its interaction with specific molecular targets within the Zika virus. The compound likely inhibits viral replication by binding to viral proteins or interfering with the virus’s ability to hijack host cellular machinery. Key molecular targets may include:
NS3 Helicase: An enzyme crucial for viral RNA replication.
NS5 RNA-Dependent RNA Polymerase: Essential for viral genome replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole-Based Compounds: Known for their antiviral properties.
1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-Amines: Another class of compounds with potential anti-Zika virus activity.
Niclosamide: An FDA-approved drug for treating worm infections, also found to inhibit Zika virus replication.
Uniqueness
Zika virus-IN-3 stands out due to its specific molecular structure, which may offer higher efficacy or lower toxicity compared to similar compounds. Its unique binding affinity to viral proteins and its ability to inhibit multiple stages of the viral life cycle make it a promising candidate for further development.
Conclusion
This compound represents a significant advancement in the search for effective treatments against the Zika virus. Its synthesis, chemical reactivity, and potential applications in various scientific fields underscore its importance. Continued research and development are essential to fully realize its therapeutic potential and to combat the ongoing threat posed by the Zika virus.
Eigenschaften
Molekularformel |
C23H20ClN3O |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
(1R,3aS)-2-anilino-1-(4-chlorophenyl)-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |
InChI |
InChI=1S/C23H20ClN3O/c24-18-13-10-17(11-14-18)22-26-20-9-5-4-6-16(20)12-15-21(26)23(28)27(22)25-19-7-2-1-3-8-19/h1-11,13-14,21-22,25H,12,15H2/t21-,22+/m0/s1 |
InChI-Schlüssel |
ICHSJORBEYZBSZ-FCHUYYIVSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2N3[C@@H]1C(=O)N([C@@H]3C4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
Kanonische SMILES |
C1CC2=CC=CC=C2N3C1C(=O)N(C3C4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


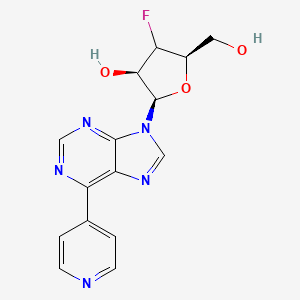

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
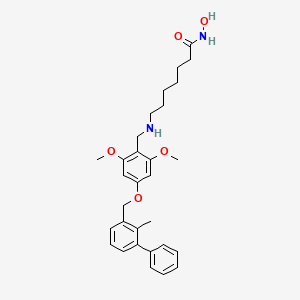

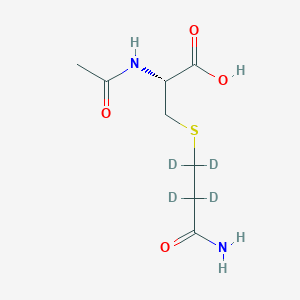
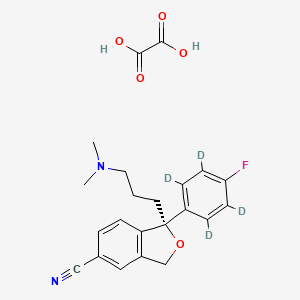

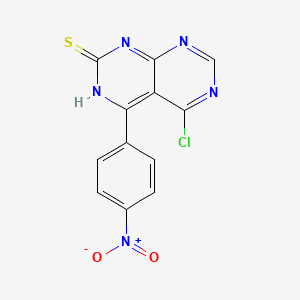
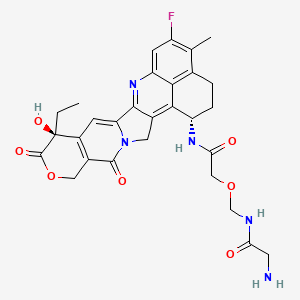
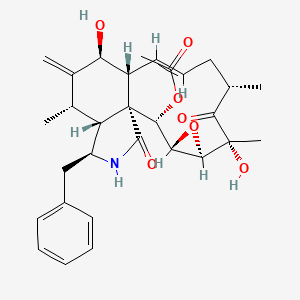
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
